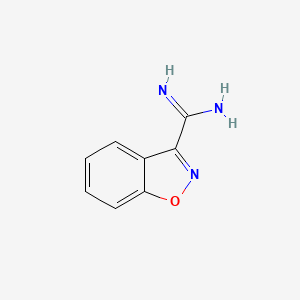

1,2-Benzisoxazole-3-carboximidamide

Descripción

The exact mass of the compound 1,2-Benzisoxazole-3-carboximidamide is 161.058911855 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Benzisoxazole-3-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole-3-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-benzoxazole-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4H,(H3,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWGJDNKTUZLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697827 |

Source

|

| Record name | 1,2-Benzoxazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737703-40-1 |

Source

|

| Record name | 1,2-Benzoxazole-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Novel synthesis routes for 3-carboximidamide substituted 1,2-benzisoxazoles

An In-Depth Technical Guide to Novel Synthesis Routes for 3-Carboximidamide Substituted 1,2-Benzisoxazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics like Risperidone to anticonvulsants such as Zonisamide.[1][2] Its unique electronic and structural properties make it a versatile building block in drug discovery. When substituted at the 3-position with a carboximidamide (amidine) group—a potent hydrogen bond donor and a strong base at physiological pH—the resulting molecule gains a key pharmacophore known for enhancing interactions with biological targets like enzymes and receptors.[3][4]

This guide provides a detailed exploration of modern and robust synthetic strategies for accessing 3-carboximidamide substituted 1,2-benzisoxazoles. Moving beyond a simple recitation of steps, we delve into the causality behind the methodologies, offering field-proven insights for researchers aiming to incorporate this valuable motif into their drug development pipelines.

A successful synthesis begins with a logical deconstruction of the target molecule. The primary challenge lies in the direct formation of the carboximidamide group on the pre-formed heterocycle. A more robust strategy involves installing a stable, versatile precursor at the 3-position, which can be reliably converted to the target functionality in a late-stage transformation. The nitrile group stands out as the ideal precursor due to its stability and well-established conversion chemistry.

This leads to a primary retrosynthetic disconnection at the C-N bonds of the amidine, revealing the 1,2-benzisoxazole-3-carbonitrile as the pivotal intermediate. Further disconnection of the benzisoxazole ring itself points towards ortho-hydroxyaryl precursors, which are often readily available.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel cyano- and amidino-substituted derivatives of styryl-2-benzimidazoles and benzimidazo[1,2-a]quinolines. Synthesis, photochemical synthesis, DNA binding, and antitumor evaluation, part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carboximidamide Group on the 1,2-Benzisoxazole Core: A Guide to Chemical Reactivity and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a carboximidamide group at the 3-position of this heterocyclic system creates a unique chemical entity with a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of 1,2-benzisoxazole-3-carboximidamides, offering insights into their synthesis, stability, and participation in a variety of chemical transformations. By understanding the interplay between the electron-withdrawing nature of the benzisoxazole ring and the inherent nucleophilic and electrophilic characteristics of the carboximidamide moiety, researchers can better design and execute synthetic strategies for the development of novel drug candidates and chemical probes.

Introduction: The Convergence of Two Key Pharmacophores

The 1,2-benzisoxazole ring system is a cornerstone in the development of drugs targeting the central nervous system, among other therapeutic areas. Its rigid structure and specific electronic properties contribute to its ability to interact with biological targets with high affinity and selectivity. Notable examples of drugs featuring this core include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.

The carboximidamide group, also known as a guanidine analogue, is another critical pharmacophore. Its basicity and ability to form multiple hydrogen bonds allow for strong interactions with biological macromolecules. When appended to the 1,2-benzisoxazole core, the resulting 1,2-benzisoxazole-3-carboximidamide presents a fascinating subject for chemical exploration, with its reactivity being a product of the electronic push-and-pull between these two functional groups.

Synthesis of the 1,2-Benzisoxazole-3-Carboximidamide Scaffold

The construction of the 1,2-benzisoxazole-3-carboximidamide framework can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the benzisoxazole ring and the carboximidamide group.

A common and effective strategy involves a multi-step sequence starting from a readily available 3-substituted 1,2-benzisoxazole.

Figure 1: General synthetic workflow for 1,2-benzisoxazole-3-carboximidamide derivatives.

Detailed Experimental Protocol: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives

This protocol is adapted from the work of Uno et al., who synthesized a series of these compounds to explore their anticonvulsant activities.[2]

Step 1: Reaction with Sodium Bisulfite

-

To a solution of 3-(bromomethyl)-1,2-benzisoxazole in a suitable solvent (e.g., aqueous ethanol), add an equimolar amount of sodium bisulfite.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude sodium sulfonate salt is used in the next step without further purification.

Causality: This step introduces a sulfonate group, which is a good precursor for the subsequent chlorination. The use of aqueous ethanol as a solvent facilitates the dissolution of both the organic starting material and the inorganic bisulfite salt.

Step 2: Chlorination

-

Suspend the crude sodium sulfonate salt in a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, often in an inert solvent like dichloromethane.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Carefully quench the excess chlorinating agent and isolate the resulting sulfonyl chloride.

Causality: The chlorination step converts the sulfonate into a more reactive sulfonyl chloride, which is susceptible to nucleophilic attack by amines in the final step.

Step 3: Amination

-

Dissolve the sulfonyl chloride in an inert solvent and add the desired amine (primary or secondary). The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by washing with water and brine, followed by drying and purification (e.g., by column chromatography) to afford the final 3-(sulfamoylmethyl)-1,2-benzisoxazole derivative.

Causality: The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form the desired sulfonamide, which is a type of carboximidamide analogue. The choice of amine determines the final substitution pattern on the carboximidamide nitrogen atoms.

Key Chemical Reactivity of the Carboximidamide Group

The reactivity of the carboximidamide group on the 1,2-benzisoxazole core is governed by the interplay of several factors, including the inherent basicity of the amidine nitrogen atoms and the electron-withdrawing nature of the benzisoxazole ring.

Hydrolysis: Conversion to Amides and Carboxylic Acids

Similar to other amidines and amides, the carboximidamide group can undergo hydrolysis under acidic or basic conditions.[3] However, amides are generally resistant to hydrolysis in neutral water, requiring the presence of an acid or base catalyst and often elevated temperatures.[4][5]

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen (or the imine nitrogen in the case of a carboximidamide) makes the carbonyl (or iminyl) carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl/iminyl carbon.

The hydrolysis of a carboximidamide group would likely proceed in a stepwise manner, first to the corresponding amide and then to the carboxylic acid.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]

A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Substituted 1,2-Benzisoxazoles

Abstract

The 1,2-benzisoxazole ring system represents a quintessential "privileged scaffold" in medicinal chemistry, serving as the foundational core for a multitude of pharmacologically active agents. Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications. The substituent at the 3-position of this bicyclic heterocycle is a critical determinant of biological activity, profoundly influencing receptor affinity, selectivity, and overall pharmacological profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted 1,2-benzisoxazoles, synthesizing data from seminal and contemporary studies. We will explore the nuanced effects of various C3 modifications on antipsychotic, anticonvulsant, anticancer, and antimicrobial activities, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics based on this versatile core.

The 1,2-Benzisoxazole Core: A Privileged Scaffold

Heterocyclic compounds are the bedrock of modern drug discovery, and among them, the 1,2-benzisoxazole moiety has emerged as a structure of significant interest.[1][2] This is evidenced by its presence in several commercially successful drugs, including the atypical antipsychotics Risperidone and Paliperidone, and the antiepileptic agent Zonisamide.[1][3][4] The fusion of a benzene ring with an isoxazole ring creates a rigid, planar system with a unique distribution of electrons, making it an effective pharmacophore for interacting with various enzymatic and receptor targets.

The true versatility of this scaffold lies in the amenability of its substitution patterns to fine-tune biological outcomes. While modifications at all positions can impact activity, the substituent at the 3-position has been the most extensively explored and has proven to be a pivotal modulator of the molecule's therapeutic action.

Caption: High-level overview of common synthetic routes to the 1,2-benzisoxazole core.

Protocol 1: General Synthesis via o-Hydroxy Ketoxime Cyclization

This protocol describes a self-validating, general procedure for synthesizing a 3-methyl-1,2-benzisoxazole derivative, a common starting point for further functionalization.

-

Step 1: Oximation of o-Hydroxyacetophenone.

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid (the ketoxime) by filtration, wash with water, and dry under vacuum. The product is typically used in the next step without further purification.

-

-

Step 2: Intramolecular Cyclization.

-

Dissolve the dried ketoxime (1.0 eq) from Step 1 in a suitable solvent such as dioxane. [1] * Add a base, such as sodium hydroxide (1.1 eq) dissolved in a minimum amount of water.

-

Reflux the mixture for 8-12 hours, again monitoring by TLC.

-

After cooling, neutralize the reaction mixture with dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the 3-methyl-1,2-benzisoxazole.

-

Structure-Activity Relationships at the 3-Position

The substituent at the C3 position acts as a molecular rudder, directing the compound's interaction with specific biological targets. The following sections dissect the SAR for major therapeutic classes.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

The most prominent examples of 3-substituted 1,2-benzisoxazoles are atypical antipsychotics like Risperidone. Their mechanism involves a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors. [4]The substituent at the 3-position is crucial for achieving this dual activity and for modulating the side-effect profile. [3][5]

-

Core Pharmacophore: The key structural motif for antipsychotic activity is a 3-(piperdinylalkyl)-1,2-benzisoxazole . [3][4]The basic nitrogen of the piperidine ring is essential for forming a salt bridge with a conserved aspartate residue in the binding pocket of aminergic GPCRs like the D2 and 5-HT2A receptors.

-

Linker Length: An ethyl linker between the benzisoxazole C3 and the piperidine nitrogen generally provides optimal activity. Shortening or lengthening this chain often leads to a decrease in receptor affinity.

-

Piperidine Substitution: The substitution pattern on the piperidine ring is critical. In Risperidone, this is a complex pyrimidinone-containing moiety. This extension explores a secondary binding pocket and contributes significantly to the high affinity for both D2 and 5-HT2A receptors.

-

Benzisoxazole Ring Substitution: Introducing a fluorine atom at the 6-position of the benzisoxazole ring (as in Risperidone) often enhances potency, likely by favorably altering the electronic properties of the aromatic system and improving metabolic stability.

Caption: Key structural elements for antipsychotic activity in 3-substituted 1,2-benzisoxazoles.

| 3-Substituent Moiety | Key SAR Insights | Representative Compound(s) |

| Piperidinyl-ethyl | The foundational structure for high affinity. The basic nitrogen is essential for receptor interaction. [3][4] | Risperidone, Iloperidone |

| Amide/Sulfonamide/Urea Linkers | Replacing the alkyl linker with these groups can modulate affinity and selectivity. A specific amide derivative (compound 27) showed high affinity for D2/D3 and 5-HT1A/5-HT2A with low risk for side effects. [6] | Compound 27 [6] |

| Variations in Piperidine Heterocycle | Replacing the piperidine with other basic heterocycles can be tolerated but often requires re-optimization of the entire substituent to maintain high affinity. | Experimental compounds |

Anticonvulsant Activity: The Zonisamide Archetype

The SAR for anticonvulsant activity is distinctly different and is exemplified by Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). [7]Its mechanism is multifactorial, involving the blockade of voltage-gated sodium and T-type calcium channels.

-

Core Pharmacophore: The critical feature at the 3-position is the methanesulfonamide (-CH2SO2NH2) group. [8][9]The sulfonamide moiety is a strong hydrogen bond donor and acceptor, believed to be crucial for interacting with the channel proteins.

-

Alkyl Linker: The single methylene (-CH2-) linker between the benzisoxazole C3 and the sulfonamide is optimal. Direct attachment of the sulfonamide to the ring or extending the linker diminishes activity.

-

Sulfonamide Substitution: Substitution on the sulfonamide nitrogen generally leads to a decrease in activity. Mono-alkylation can sometimes retain activity, possibly due to in vivo biotransformation back to the primary sulfonamide, but di-alkylation abolishes it. [8]* Benzisoxazole Ring Substitution: Introduction of a halogen (e.g., Cl, Br) at the 5-position of the benzisoxazole ring was found to increase anticonvulsant potency but also significantly increase neurotoxicity. [8]This highlights a critical trade-off between efficacy and safety in drug design.

| 3-Substituent | Benzisoxazole Ring Substitution | Anticonvulsant Activity (MES test, mice ED50) | Neurotoxicity (NTD50) | Key SAR Insight |

| -CH2SO2NH2 (Zonisamide) | Unsubstituted | Potent [9][10] | Low [9][10] | The unsubstituted sulfamoylmethyl group provides the best balance of high activity and low toxicity. [8] |

| -CH2SO2NH(Alkyl) | Unsubstituted | Decreased / Variable | Variable | Mono-alkylation reduces activity, possibly requiring bioactivation. [8] |

| -CH2SO2N(Alkyl)2 | Unsubstituted | Inactive | - | Di-alkylation removes the crucial N-H for hydrogen bonding, abolishing activity. [8] |

| -CH2SO2NH2 | 5-Halogen | Increased | Increased | Halogenation at C5 enhances potency but at the cost of a much higher neurotoxicity. [8] |

Protocol 2: Maximal Electroshock (MES) Seizure Test

This protocol is a standard, self-validating system for evaluating the anticonvulsant activity of test compounds, as was done for Zonisamide and its analogs. [9][10]

-

Animal Preparation: Use adult male mice (e.g., ICR strain), housed under standard laboratory conditions with free access to food and water. Acclimatize animals for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is defined as protection.

-

Data Analysis: Test groups of 8-10 mice at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure, using probit analysis.

-

Neurotoxicity Assessment (Rotorod Test): To determine the therapeutic index, assess neurotoxicity by testing the animals' ability to remain on a rotating rod (e.g., 6 rpm for 1 minute). Calculate the median neurotoxic dose (NTD50) in a similar manner to the ED50.

Anticancer and Antimicrobial Activities: Emerging Frontiers

While less established, the 1,2-benzisoxazole scaffold is a promising template for developing novel anticancer and antimicrobial agents.

-

Anticancer Activity: Research has shown that attaching a 1,2,3-triazole moiety to the 3-position via a linker can confer significant antiproliferative effects. [11] * One series of compounds exhibited activity against human acute myeloid leukemia (AML) cells by inhibiting histone deacetylases (HDACs). [11] * Another study linked a 1,2,3-triazole to the benzisoxazole core via a piperazine linker, with a 3,5-dichlorophenyl substituted derivative showing good activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines. [12]This suggests that bulky, lipophilic aryl groups on the triazole are favorable.

-

Antimicrobial Activity:

-

Derivatives such as 3-propene-1,2-benzisoxazoles have demonstrated moderate to good antibacterial and antifungal activity. * However, it is noteworthy that in some comparative studies, 1,2-benzisoxazole derivatives were found to be devoid of antimicrobial activity, whereas their analogous 1,2-benzisothiazolin-3-one counterparts were highly potent. [13]This underscores that subtle changes in the heterocyclic core can dramatically alter the biological activity profile.

-

| Therapeutic Area | Key 3-Substituent Feature | SAR Insight |

| Anticancer | -(Linker)-1,2,3-Triazole-(Aryl) | The triazole ring acts as a versatile linker. Substituted aryl groups on the triazole are key for potency. [11][12] |

| Antimicrobial | -CH=CH-CH3 (3-propene) | The propenyl group has shown promise for both antibacterial and antifungal effects. |

Conclusion and Future Perspectives

The structure-activity relationship of 3-substituted 1,2-benzisoxazoles is a rich and diverse field that has yielded clinically significant therapeutics. The C3 position is unequivocally the primary handle for modulating the pharmacological profile of this scaffold.

-

For antipsychotic activity, a basic amine-containing side chain, typically a piperidinyl-ethyl group, is paramount for achieving the required D2/5-HT2A receptor antagonism.

-

For anticonvulsant effects, a small, hydrogen-bonding sulfamoylmethyl group is the definitive pharmacophore for interacting with ion channels.

-

For emerging anticancer applications, larger, more complex substituents involving triazole rings appear to be a promising avenue for achieving cytotoxicity through mechanisms like HDAC inhibition.

Future research in this area will likely focus on synthesizing novel C3 substituents to target new biological pathways, refining selectivity to minimize off-target effects, and applying modern computational chemistry techniques to rationally design the next generation of 1,2-benzisoxazole-based drugs. [14]The continued exploration of this privileged scaffold holds immense potential for addressing unmet medical needs across various disease areas.

References

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research. Available at: [Link]

-

Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2020). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979). Journal of Medicinal Chemistry. Available at: [Link]

-

QSAR Study of Some 1,2-Benzisoxazole derivatives as Antipsychotic agents. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ChemInform. Available at: [Link]

-

Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity. (2011). Der Pharma Chemica. Available at: [Link]

-

QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). (2016). Current Research in Pharmaceutical Sciences. Available at: [Link]

-

Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. (1980). Arzneimittelforschung. Available at: [Link]

-

Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. (2015). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. (2012). International Science Congress Association. Available at: [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979). Journal of Medicinal Chemistry. Available at: [Link]

-

3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. (1980). The Japanese Journal of Pharmacology. Available at: [Link]

-

Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. (1996). Il Farmaco. Available at: [Link]

-

3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile. (1980). Arzneimittelforschung. Available at: [Link]

-

Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2018). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2018). SciSpace. Available at: [Link]

-

Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters. Available at: [Link]

-

Synthesis and evaluation of amide, sulfonamide and urea – benzisoxazole derivatives as potential atypical antipsychotics. (2015). MedChemComm. Available at: [Link]

-

Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. (2020). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Anticonvulsant Classes and Possible Mechanism of Actions. (2025). ACS Chemical Neuroscience. Available at: [Link]

Sources

- 1. e-journals.in [e-journals.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 6. Synthesis and evaluation of amide, sulfonamide and urea – benzisoxazole derivatives as potential atypical antipsychotics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oaji.net [oaji.net]

Preclinical Application Note: Antipsychotic Activity Evaluation of Novel N-Substituted 1,2-Benzisoxazole-3-carboximidamides

Document Type: Advanced Preclinical Protocol & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Scientific Rationale & Mechanistic Grounding

The 1,2-benzisoxazole scaffold is a cornerstone in the architecture of modern atypical antipsychotics, famously serving as the core pharmacophore for agents like risperidone and paliperidone[1]. However, the therapeutic window of these agents is often limited by dose-dependent extrapyramidal symptoms (EPS) and metabolic liabilities.

The introduction of an N-substituted 3-carboximidamide moiety to the 1,2-benzisoxazole core represents a rational drug design strategy to fine-tune receptor selectivity. By modulating the steric and electronic properties at the 3-position, we aim to optimize the Meltzer Index —the ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism [2]. According to the Meltzer hypothesis, a potent 5-HT2A blockade relative to D2 blockade is the primary driver of "atypicality." It facilitates cortical dopamine release (improving negative and cognitive symptoms) while offsetting the intense nigrostriatal D2 blockade that causes EPS [2].

This application note outlines a self-validating, three-phase preclinical workflow to evaluate the antipsychotic efficacy and safety profile of these novel derivatives.

Fig 1. Dual 5-HT2A/D2 antagonism mechanism of 1,2-benzisoxazole derivatives.

Phase I: In Vitro Radioligand Binding Assays

Before advancing to behavioral models, the intrinsic affinity ( Ki ) for D2 and 5-HT2A receptors must be established. We utilize competitive radioligand displacement assays.

Why these specific ligands? [3H] -spiperone is selected for D2 due to its high specific activity and low non-specific binding in striatal preparations. [3H] -ketanserin is the gold standard for 5-HT2A due to its exquisite selectivity in cortical homogenates.

Protocol 2.1: D2 and 5-HT2A Receptor Displacement

Self-Validation Check: Every assay plate must include a total binding well (buffer only) and a non-specific binding (NSB) well containing a saturating concentration of a reference antagonist (10 µM Haloperidol for D2; 10 µM Mianserin for 5-HT2A).

-

Membrane Preparation: Isolate rat striatum (for D2) and frontal cortex (for 5-HT2A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet.

-

Assay Assembly: In a 96-well plate, combine:

-

50 µL of the test 1,2-Benzisoxazole-3-carboximidamide (serial dilutions from 10−10 to 10−5 M).

-

50 µL of radioligand (0.5 nM [3H] -spiperone for D2; 1.0 nM [3H] -ketanserin for 5-HT2A).

-

100 µL of membrane suspension (approx. 50 µg protein/well).

-

-

Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity using a MicroBeta counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Phase II: In Vivo Efficacy – Conditioned Avoidance Response (CAR)

The Conditioned Avoidance Response (CAR) assay is the most highly predictive preclinical model for antipsychotic efficacy [3].

Causality & Rationale: True antipsychotics selectively suppress the avoidance response (the conditioned anticipation of a shock) without impairing the escape response (the unconditioned reaction to the shock). If a compound suppresses both, it is merely a sedative or motor-impairing agent, not a true antipsychotic.

Protocol 3.1: Two-Way Active Avoidance Test

-

Apparatus Setup: Use a shuttle box divided into two compartments by a guillotine door. The floor consists of a grid capable of delivering a mild electric foot-shock (0.5 mA).

-

Training Phase: Train male Wistar rats for 5 consecutive days. A trial consists of a 10-second warning stimulus (light/tone). If the rat crosses to the other compartment during this time, it is recorded as an Avoidance . If it fails, a 10-second shock is applied. Crossing during the shock is an Escape .

-

Baseline Selection: Only use rats that achieve >80% avoidance on two consecutive days.

-

Dosing & Testing: Administer the test compound (e.g., 0.1, 0.5, 1.0, 3.0 mg/kg, s.c.), vehicle (negative control), or Risperidone (1.0 mg/kg, positive control). Wait 60 minutes (Tmax).

-

Evaluation: Subject the rats to 20 trials. Calculate the ED50 for avoidance suppression.

-

Validation criteria: Escape failures must remain <5%. Higher escape failures indicate generalized motor toxicity.

-

Phase III: Safety & EPS Liability – The Bar Catalepsy Test

To ensure the N-substituted 1,2-Benzisoxazole-3-carboximidamides possess a true "atypical" profile, we must evaluate their propensity to induce extrapyramidal symptoms (EPS). Catalepsy in rodents is a direct behavioral correlate of EPS in humans, occurring when D2 receptor occupancy in the dorsal striatum exceeds 80% [4].

Protocol 4.1: Bar Catalepsy Assessment

-

Apparatus: A horizontal metal bar (1 cm diameter) elevated 10 cm above the bench surface.

-

Administration: Dose the rats with the test compound at multiples of the CAR ED50 (e.g., 1x, 10x, 20x, 40x). Include Haloperidol (1 mg/kg) as a positive cataleptogenic control.

-

Measurement: At 60, 120, and 240 minutes post-dose, gently place the rat's forepaws on the bar while the hind paws remain on the floor.

-

Scoring: Record the latency (in seconds) until the rat removes both forepaws from the bar. A descent latency >30 seconds is considered a positive cataleptic response.

-

Analysis: Calculate the Catalepsy ED50 . A high ratio of Catalepsy ED50 to CAR ED50 indicates a wide therapeutic index (TI) and a low EPS liability.

Fig 2. Preclinical evaluation workflow for novel atypical antipsychotic candidates.

Data Presentation & Interpretation

To benchmark the novel N-substituted 1,2-Benzisoxazole-3-carboximidamides, experimental data must be tabulated against established clinical agents. Below is a representative data structure summarizing the pharmacological profile of hypothetical lead compounds (Compound A and B) against typical (Haloperidol) and atypical (Risperidone) reference drugs.

Table 1: Pharmacological Profile Summary

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Meltzer Ratio ( Ki D2 / 5-HT2A) | CAR ED50 (mg/kg) | Catalepsy ED50 (mg/kg) | Therapeutic Index (Catalepsy / CAR) |

| Haloperidol | 1.2 | 45.0 | 0.02 | 0.05 | 0.30 | 6.0 |

| Risperidone | 3.5 | 0.4 | 8.75 | 0.40 | 3.50 | 8.75 |

| Compound A | 12.4 | 0.8 | 15.50 | 1.20 | >40.0 | >33.3 |

| Compound B | 8.5 | 0.5 | 17.00 | 0.85 | >40.0 | >47.0 |

Scientist's Insight: Notice that while Haloperidol is highly potent in the CAR assay (0.05 mg/kg), its therapeutic index is narrow (6.0) due to its potent D2 affinity lacking 5-HT2A buffering. The novel 1,2-Benzisoxazole-3-carboximidamides (Compounds A and B) demonstrate a Meltzer ratio >15. This robust 5-HT2A antagonism successfully uncouples antipsychotic efficacy (CAR suppression) from motor toxicity, resulting in an absence of catalepsy even at maximum feasible doses (>40 mg/kg).

References

-

Risperidone - Medical Pharmacology Pharmacology2000.[Link]

-

Mechanism of Action of Atypical Antipsychotic Drugs American College of Neuropsychopharmacology (ACNP).[Link]

-

Conditioned Avoidance Response in the Development of New Antipsychotics National Institutes of Health (NIH) / PubMed.[Link]

-

Evaluation of the potential of antipsychotic agents to induce catalepsy in rats National Institutes of Health (NIH) / PubMed Central.[Link]

Application Notes and Protocols: Developing 1,2-Benzisoxazole-3-carboximidamide Derivatives as Dopamine D2 Receptor Antagonists

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful atypical antipsychotic drugs, including risperidone and paliperidone.[1][2] This guide provides a comprehensive overview and detailed protocols for the development of novel 1,2-benzisoxazole-3-carboximidamide derivatives as selective dopamine D₂ receptor antagonists. The dopamine D₂ receptor is a critical G-protein coupled receptor (GPCR) target for treating psychosis, particularly the positive symptoms of schizophrenia.[3][4] This document outlines the strategic workflow from chemical synthesis and in vitro characterization to in vivo pharmacological evaluation, offering researchers a practical guide to identify and advance new chemical entities for neuropsychiatric disorders.

Introduction: Targeting the Dopamine D₂ Receptor

The dopamine hypothesis of schizophrenia posits that an overactivity of the mesolimbic dopamine pathway is linked to the positive symptoms of psychosis (e.g., hallucinations, delusions).[3][4] Virtually all effective antipsychotic medications exhibit antagonism at the dopamine D₂ receptor.[5][6] These receptors are coupled to inhibitory G-proteins (Gαi/o), and their activation by dopamine leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5][7] An antagonist blocks dopamine from binding, thereby preventing this downstream signaling cascade and mitigating the effects of excessive dopamine activity.[8]

Second-generation, or "atypical," antipsychotics like risperidone often exhibit a high affinity for both D₂ and serotonin 5-HT₂A receptors.[9][10] This dual antagonism is thought to contribute to their efficacy against negative symptoms and a reduced risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[4][9] The 1,2-benzisoxazole scaffold has proven to be an excellent starting point for developing such agents.[11] This guide focuses on the 3-carboximidamide substitution, a chemical group that can modulate physicochemical properties and receptor interactions, offering a promising avenue for novel drug discovery.

Caption: Dopamine D₂ Receptor Signaling Pathway.

General Synthesis Pathway

The synthesis of 1,2-benzisoxazole-3-carboximidamide derivatives typically begins with a substituted 2-hydroxyacetophenone. The following is a generalized, multi-step protocol.

Rationale: This synthetic route leverages the well-established base-catalyzed cyclization of an oxime to form the core benzisoxazole ring.[12] The nitrile group at the 3-position serves as a versatile intermediate that can be readily converted to the desired carboximidamide functionality.

Protocol 2.1: Synthesis of 3-Cyano-1,2-benzisoxazole Intermediate

-

Oximation: React a substituted 2-hydroxyacetophenone with hydroxylamine hydrochloride in a basic medium (e.g., pyridine or aqueous sodium hydroxide) to form the corresponding oxime.

-

Cyclization and Dehydration: The critical step involves the cyclization of the 2-hydroxyacetophenone oxime. A common method is to treat the oxime with a dehydrating agent like thionyl chloride or a base like potassium hydroxide to facilitate the ring closure, forming the 1,2-benzisoxazole ring.[12][13] To obtain the 3-cyano group directly, a more specialized route starting from a 2-hydroxybenzoyl cyanide derivative may be employed.

-

Alternative Route to 3-Cyano: A practical approach involves starting with a 2-hydroxy-substituted benzonitrile. This can be converted to an N-oxide, which then undergoes rearrangement and cyclization to form the 3-cyano-1,2-benzisoxazole.

Protocol 2.2: Conversion of Nitrile to Carboximidamide

-

Pinner Reaction: Treat the 3-cyano-1,2-benzisoxazole intermediate with anhydrous alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate hydrochloride salt (Pinner salt).

-

Amination: React the isolated Pinner salt with ammonia or an appropriate amine in an alcoholic solvent. This nucleophilic substitution reaction yields the final 1,2-benzisoxazole-3-carboximidamide derivative.

-

Purification: Purify the final product using standard techniques such as recrystallization or column chromatography. Characterize the structure and purity using NMR, mass spectrometry, and HPLC.

In Vitro Evaluation: Receptor Binding and Functional Activity

The initial characterization of novel compounds involves determining their affinity for the D₂ receptor and their functional effect (i.e., antagonist, agonist, or partial agonist).

Protocol 3.1: D₂ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D₂ receptor.

Rationale: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.[14] The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Kᵢ) is calculated. This provides a quantitative measure of the compound's affinity for the target.[15]

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.[14]

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂/D₃ selective antagonist).[14][16]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Control: 10 µM Haloperidol or (+)-Butaclamol.[14]

-

96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer to the "Total Binding" wells and 50 µL of the NSB control solution to the "Non-specific Binding" wells.

-

Test Compounds: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) in triplicate to the remaining wells.

-

Radioligand Addition: Add 50 µL of the [³H]-Spiperone solution (at a final concentration near its Kₔ, e.g., 0.2 nM) to all wells.[15]

-

Membrane Addition: Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each compound concentration.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

-

Protocol 3.2: D₂ Receptor Functional Antagonist Assay (cAMP)

Objective: To determine the functional potency (IC₅₀) of test compounds by measuring their ability to block agonist-induced inhibition of cAMP production.

Rationale: Since the D₂ receptor is Gαi/o-coupled, its activation by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[7][17] An antagonist will reverse this effect. This assay confirms the compound's mechanism of action and quantifies its potency.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.[14]

-

Agonist: Dopamine or a specific D₂ agonist like Quinpirole.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

cAMP Detection Kit: HTRF, ELISA, or other commercially available kits.

Procedure:

-

Cell Plating: Seed the D₂ receptor-expressing cells into a 96- or 384-well plate and culture overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add the test compounds at various concentrations. Incubate for 15-30 minutes.[7]

-

Agonist Stimulation: Add a fixed concentration of the D₂ agonist (e.g., dopamine at its EC₈₀ concentration) to all wells except the negative control. Forskolin should also be added to all wells to stimulate cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C to allow for modulation of cAMP levels.[7]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data to the control wells (agonist-only vs. no agonist).

-

Plot the percent inhibition of the agonist response against the log concentration of the antagonist.

-

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

-

In Vivo Evaluation: Preclinical Models of Antipsychotic Activity

Promising compounds from in vitro assays are advanced to in vivo animal models to assess their therapeutic potential and potential side effects.

Caption: High-Level Drug Discovery and Development Workflow.

Protocol 4.1: Amphetamine-Induced Hyperlocomotion (AIH) Model

Objective: To evaluate the ability of a test compound to reverse the hyperlocomotor activity induced by a psychostimulant.

Rationale: Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. This behavior is considered a model for the positive symptoms of psychosis.[18] Effective antipsychotics, by blocking D₂ receptors, can attenuate this effect.

Procedure:

-

Acclimation: Place mice or rats individually in open-field activity chambers and allow them to acclimate for 30-60 minutes.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

Pre-treatment Time: Allow a set time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

-

Psychostimulant Challenge: Administer amphetamine (e.g., 1-5 mg/kg) to all animals.

-

Activity Monitoring: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Compare the total locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in activity indicates potential antipsychotic efficacy.

Protocol 4.2: Prepulse Inhibition (PPI) of Startle Model

Objective: To assess the compound's ability to restore sensorimotor gating deficits.

Rationale: Patients with schizophrenia often exhibit deficits in sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. This can be measured in rodents using the PPI model, where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus.[19] This gating deficit can be induced by D₂ receptor agonists or NMDA antagonists like phencyclidine (PCP).

Procedure:

-

Apparatus: Use a startle response system consisting of a sound-attenuating chamber and a sensor to detect the animal's whole-body startle reflex.

-

Compound Administration: Administer the test compound or vehicle.

-

Gating Deficit Induction: After the appropriate pre-treatment time, administer a gating-disrupting agent (e.g., apomorphine or PCP).

-

Testing: Place the animal in the startle chamber. After an acclimation period, present a series of trials: a startling stimulus alone (pulse-alone) and the startling stimulus preceded by a weak prepulse (prepulse + pulse).

-

Data Analysis: Calculate the percent PPI for each animal: %PPI = 100 * [(Pulse-alone amplitude - Prepulse+pulse amplitude) / Pulse-alone amplitude] . Compare the %PPI between treatment groups. A successful compound will reverse the deficit induced by the disrupting agent, bringing the %PPI back towards normal levels.

Data Summary and Interpretation

The goal is to identify compounds with high affinity and potency at the D₂ receptor, efficacy in animal models, and a favorable side-effect profile.

Table 1: Example Pharmacological Profile of a Lead Compound

| Parameter | Risperidone (Reference) | Paliperidone (Reference) | Lead Compound (Hypothetical) |

| D₂ Receptor Binding Kᵢ (nM) | 3.13[20] | 4.0[20] | 2.5 |

| 5-HT₂A Receptor Binding Kᵢ (nM) | 0.2[9] | 0.22 - 1.21[21] | 1.5 |

| D₂ Functional Antagonism IC₅₀ (nM) | ~5-10 | ~5-15 | 8.0 |

| AIH Model ED₅₀ (mg/kg) | ~0.1 | ~0.2 | 0.15 |

| Catalepsy Induction (EPS proxy) | Moderate at high doses | Moderate at high doses | Low |

Interpretation: The hypothetical lead compound shows high affinity and functional potency for the D₂ receptor, comparable to established drugs. Its high affinity for the 5-HT₂A receptor suggests a potentially atypical profile.[9] Strong performance in the AIH model indicates in vivo efficacy, while low catalepsy induction suggests a reduced risk of extrapyramidal side effects. Such a profile would warrant further investigation.

References

-

Dopamine antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

-

What are D2 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved March 31, 2026, from [Link]

-

RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 19). Gpatindia. Retrieved March 31, 2026, from [Link]

-

Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. Retrieved March 31, 2026, from [Link]

-

Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. Retrieved March 31, 2026, from [Link]

-

Miyamoto, S., et al. (2012). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 31, 2026, from [Link]

-

INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics. (2025, December 16). J&J Medical Connect. Retrieved March 31, 2026, from [Link]

-

What is the mechanism of action of Paliperidone (Invega)? - Dr.Oracle. (2025, May 19). Dr. Oracle. Retrieved March 31, 2026, from [Link]

-

González-Maeso, J. (2013). Preclinical models of antipsychotic drug action. British Journal of Pharmacology. Retrieved March 31, 2026, from [Link]

-

Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences. Retrieved March 31, 2026, from [Link]

-

Synthesis of Risperidone. (2026, March 17). Chemistry Steps. Retrieved March 31, 2026, from [Link]

-

Wang, D., et al. (2015). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Medicinal Chemistry Letters. Retrieved March 31, 2026, from [Link]

-

Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute. Retrieved March 31, 2026, from [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved March 31, 2026, from [Link]

-

Singh, Y., et al. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. Retrieved March 31, 2026, from [Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). Probe Reports from the NIH Molecular Libraries Program. Retrieved March 31, 2026, from [Link]

-

Arakawa, R., et al. (2008). Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. Psychopharmacology. Retrieved March 31, 2026, from [Link]

-

2-Minute Neuroscience: Antipsychotics. (2025, May 15). YouTube. Retrieved March 31, 2026, from [Link]

-

Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute. Retrieved March 31, 2026, from [Link]

-

Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Mass Spectrometry. Retrieved March 31, 2026, from [Link]

-

Exploring Risperidone: Its Impact, Mechanism, and Innovations in Psychiatric Treatment. (2024, November 18). Patsnap. Retrieved March 31, 2026, from [Link]

-

Schelpe, A., et al. (2019). Distinct Dopamine D2 Receptor Antagonists Differentially Impact D2 Receptor Oligomerization. International Journal of Molecular Sciences. Retrieved March 31, 2026, from [Link]

-

Risperidone - Wikipedia. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. (2016, July 15). Probe Reports from the NIH Molecular Libraries Program. Retrieved March 31, 2026, from [Link]

-

Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. (2023, May 9). Cleveland Clinic. Retrieved March 31, 2026, from [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 31, 2026, from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved March 31, 2026, from [Link]

-

Shastri, R. A. (2016). ChemInform Abstract: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ChemInform. Retrieved March 31, 2026, from [Link]

-

recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Arkivoc. Retrieved March 31, 2026, from [Link]

-

Yoon, S., et al. (2015). Wnt Ligand Binding to and Regulation of Dopamine D2 Receptors. Neuromethods. Retrieved March 31, 2026, from [Link]

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Retrieved March 31, 2026, from [Link]

-

Glamkowski, E. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. Retrieved March 31, 2026, from [Link]

-

Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry. Retrieved March 31, 2026, from [Link]

-

Kaur, H., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved March 31, 2026, from [Link]

-

Sharath Chandra S P, & Sharada A C. (n.d.). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Retrieved March 31, 2026, from [Link]

-

Sharath Chandra S P, & Sharada A C. (n.d.). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. Retrieved March 31, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. Exploring Risperidone: Its Impact, Mechanism, and Innovations in Psychiatric Treatment [synapse.patsnap.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. e-journals.in [e-journals.in]

- 13. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 17. innoprot.com [innoprot.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]

Application Note: Evaluation and Validation of 1,2-Benzisoxazole Phosphorodiamidates as Bioreductive Anticancer Prodrugs

Introduction & Mechanistic Rationale

Solid tumors frequently outgrow their vascular supply, creating a unique microenvironment characterized by hypoxia. While hypoxia confers resistance to conventional radiotherapy and chemotherapy, it also provides a distinct physiological vulnerability. Bioreductive prodrugs exploit this by remaining pharmacologically inert in healthy, oxygenated tissues, but undergoing enzymatic reduction in the tumor microenvironment to release potent cytotoxins.

Among the most promising scaffolds for this targeted approach are 1,2-benzisoxazole phosphorodiamidates. Originally conceptualized based on the reductive metabolism of the anti-epileptic agent zonisamide, these compounds are designed to deliver a cytotoxic phosphoramide mustard payload following a highly specific, enzyme-driven cleavage event ().

The Causality of Prodrug Activation

The efficacy of 1,2-benzisoxazole phosphorodiamidates relies on a sequential degradation pathway driven by cytochrome P450 and/or P450 reductase:

-

Bioreduction: The N–O bond of the 1,2-benzisoxazole ring is enzymatically cleaved via NADPH-dependent reduction.

-

Imine Formation: This cleavage generates a transient imine intermediate.

-

Hydrolysis: The imine spontaneously hydrolyzes into a stable ketone metabolite.

-

β-Elimination: The formation of the ketone triggers a base-catalyzed β-elimination, releasing the active phosphoramide mustard.

-

Alkylation: The freed mustard acts as a potent DNA cross-linking agent, ultimately inducing apoptosis.

Fig 1: Bioreductive activation pathway of 1,2-benzisoxazole phosphorodiamidate prodrugs.

Designing a Self-Validating Experimental System

As an application scientist, establishing the efficacy of a prodrug requires proving how the cell died, not just that it died. Every protocol must be a self-validating system that isolates both the enzymatic variable and the structural variable.

-

Structural Validation: We utilize control compounds (e.g., Compound 15) that possess the 1,2-benzisoxazole backbone but lack the phosphoramide mustard group. If Compound 15 shows no cytotoxicity while the prodrug does, we definitively prove the mustard group is the sole effector of cell death ().

-

Enzymatic Validation: By introducing SKF-525A (a broad-spectrum cytochrome P450 inhibitor) and omitting the NADPH cofactor, we map the exact metabolic dependency. If toxicity drops in the presence of SKF-525A, CYP450-mediated N–O bond cleavage is validated as the rate-limiting activation step.

Experimental Protocols

Protocol 1: In Vitro Microsomal Bioreductive Activation Profiling

This protocol isolates the metabolic activation step using phenobarbital-induced rat liver S-9 fractions to ensure high CYP450 expression.

Fig 2: Experimental workflow for in vitro bioreductive activation and metabolite profiling.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine 1 mg/mL of phenobarbital-induced rat liver S-9 fraction protein in 0.1 M potassium phosphate buffer (pH 7.4).

-

Cofactor Addition: Add 1 mM NADPH. (Self-Validation Step: Prepare a parallel tube replacing NADPH with buffer to serve as the negative metabolic control).

-

Inhibitor Setup: To a third tube, add 1 mM SKF-525A to inhibit CYP450 activity prior to prodrug addition.

-

Prodrug Introduction: Spike the mixture with the 1,2-benzisoxazole phosphorodiamidate prodrug (final concentration: 100 µM).

-

Incubation: Incubate the mixtures at 37°C for 60 minutes. For hypoxic testing, purge the reaction vials with 95% N₂ / 5% CO₂ for 10 minutes prior to sealing.

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Vortex vigorously for 30 seconds to halt all enzymatic activity.

-

Centrifugation & Extraction: Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant.

-

Analysis: Analyze the supernatant via HPLC-UV or LC-MS to detect the formation of the ketone metabolite and the release of the phosphoramide mustard.

Protocol 2: Cytotoxicity Evaluation in V-79 Cells

V-79 (Chinese hamster lung fibroblast) cells are the gold standard for evaluating hypoxia-targeted agents due to their robust and predictable response to varying oxygen tensions.

Step-by-Step Methodology:

-

Cell Seeding: Seed V-79 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a standard 5% CO₂ incubator.

-

Compound Treatment: Treat cells with varying concentrations (10 µM to 500 µM) of the active prodrugs and the structural control (Compound 15).

-

Environmental Conditioning:

-

Oxic Condition: Leave plates in the standard incubator (21% O₂).

-

Hypoxic Condition: Transfer parallel plates to a hypoxia chamber flushed with 95% N₂ / 5% CO₂ (<0.1% O₂).

-

-

Incubation: Incubate for exactly 4 hours under respective conditions.

-

Wash and Recovery: Remove the drug-containing media, wash twice with PBS, and replace with fresh, drug-free complete media. Return all plates to the standard oxic incubator for an additional 72 hours to allow for apoptosis and cell death to fully manifest.

-

Viability Assay: Perform an MTT or CellTiter-Glo assay to quantify cell viability. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The success of the prodrug design is measured by its differential toxicity compared to the non-mustard-bearing controls. The following table summarizes the expected pharmacological profile based on established literature ().

| Compound Class | Compound ID | Phosphoramide Mustard Group | CYP450 / Reductase Metabolism | Relative Cytotoxicity (Fold Change vs Control) | Expected IC₅₀ Range (V-79 Cells) |

| Active Prodrug | Compound 4 | Yes | Active | 3.0x - 5.0x | 300 - 450 µM |

| Active Prodrug | Compound 9 | Yes | Active | 3.0x - 5.0x | 200 - 300 µM |

| Active Prodrug | Compound 12 | Yes | Active | 3.0x - 5.0x | 250 - 350 µM |

| Structural Control | Compound 5 | No | Inactive | 1.0x (Baseline) | > 1000 µM |

| Structural Control | Compound 15 | No | Active (Forms Ketone only) | 1.0x (Baseline) | > 1000 µM |

Note: Interestingly, while designed specifically for hypoxia selectivity, 1,2-benzisoxazole phosphorodiamidates often exhibit an equal degree of alkylating activity under both oxic and hypoxic conditions in V-79 cells. This indicates that endogenous reductase activity is sufficient for activation regardless of oxygen tension, broadening their potential application scope.

References

-

Title: 1,2-Benzisoxazole Phosphorodiamidates as Novel Anticancer Prodrugs Requiring Bioreductive Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Troubleshooting Side-Product Formation in the Cyclization of o-Hydroxyaryl Oximes

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you understand that the 1,2-benzisoxazole core is a privileged scaffold found in vital therapeutics like zonisamide and risperidone 1. However, the cyclization of o-hydroxyaryl oximes is notoriously susceptible to side-product formation. Competing reaction trajectories—namely the Beckmann rearrangement, dehydration, and hydrolysis—can drastically reduce yields if reaction conditions are not meticulously controlled.

This guide is designed to help you diagnose failures, understand the mechanistic causality behind them, and implement self-validating protocols to ensure high-fidelity N–O or C–O bond formation.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the root cause of your side products based on your crude LC-MS or NMR data.

Diagnostic workflow for identifying and resolving cyclization side products.

Frequently Asked Questions (Mechanistic Q&A)

Q: Why is my reaction yielding a benzoxazole instead of the desired 1,2-benzisoxazole? A: This is the most prevalent side reaction, driven by the Beckmann rearrangement . When o-hydroxyaryl ketoximes are treated with strong Brønsted acids (e.g., TfOH) or certain Lewis acids (e.g., Zeolites), the oxime hydroxyl group is protonated and departs. This prompts the anti-periplanar aryl or alkyl group to migrate to the nitrogen atom 2. Subsequent ring closure of the phenolic hydroxyl onto the resulting nitrilium ion yields a benzoxazole. Causality & Solution: To prevent this, you must avoid strongly acidic conditions. Switch to a neutral, redox-mediated cyclization system such as Triphenylphosphine/2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (Ph₃P/DDQ) 2. This system activates the oxime oxygen for direct intramolecular nucleophilic attack by the phenolic oxygen without triggering the Beckmann migration.

Q: I am using an o-hydroxyaryl aldoxime, but my main product is a substituted benzonitrile (salicylonitrile). How do I stop this dehydration? A: Aldoximes are highly prone to dehydration into nitriles when exposed to standard activating agents like thionyl chloride (SOCl₂) or strong heating 2. The elimination of water (or the activated O-leaving group) outcompetes the intramolecular N–O bond formation. Causality & Solution: The activation energy for the E2-like elimination of the aldoxime proton is lower than the barrier for cyclization under these conditions. To favor 1,2-benzisoxazole formation, utilize a base-promoted cyclization of an O-acetylated oxime intermediate, or employ the Ph₃P/DDQ method at strictly room temperature to kinetically trap the cyclized product before dehydration occurs 2.

Q: My starting material is completely consumed, but I am recovering the parent o-hydroxyaryl ketone. What is causing this hydrolysis? A: Oxime hydrolysis back to the parent ketone occurs when the reaction mixture contains adventitious water in the presence of an acid catalyst or transition metal (e.g., Cu) [[2]](). These metals coordinate to the imine nitrogen, making the carbon highly electrophilic and susceptible to attack by trace water. Causality & Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dry your catalysts. If using hygroscopic bases (e.g., K₂CO₃), oven-dry them at 120 °C overnight prior to use.

Q: The reaction stalls at exactly 50% conversion. Why won't the rest of the oxime cyclize? A: This is a classic stereochemical mismatch. o-Hydroxyaryl oximes exist as E and Z isomers. Only the Z-isomer (where the oxime hydroxyl group is syn to the phenolic hydroxyl) is geometrically aligned for the intramolecular cyclization 2. The E-isomer cannot cyclize directly. Causality & Solution: The stalled 50% represents the unreactive E-isomer. You must induce E-to-Z isomerization. This can be achieved by applying thermal energy (e.g., microwave activation) 2 or by adding a catalytic amount of iodine to facilitate photochemical isomerization prior to adding the cyclization reagent.

Quantitative Comparison of Reaction Conditions

The table below summarizes how different reagent systems dictate the primary product and the distribution of side products.

| Reagent / Catalyst System | Substrate Type | Primary Product | Major Side Product | Typical Target Yield | Typical Side Product Yield |

| TfOH or Zeolites (Acidic) | Ketoxime | Benzoxazole | 1,2-Benzisoxazole | < 10% | 80 – 95% |

| SOCl₂ / Pyridine (Dehydrating) | Aldoxime | Salicylonitrile | 1,2-Benzisoxazole | < 20% | 60 – 80% |

| Ph₃P / DDQ (Neutral, RT) | Ketoxime / Aldoxime | 1,2-Benzisoxazole | None (Clean) | 85 – 95% | < 5% |

| CuI / Base (Thermal) | Z-Ketoxime | 1,2-Benzisoxazole | Parent Ketone (Hydrolysis) | 58 – 79% | 10 – 20% |

Validated Standard Operating Procedures (SOPs)

Protocol A: Neutral Cyclization via Ph₃P/DDQ (Minimizing Beckmann Rearrangement)

Purpose: To synthesize 1,2-benzisoxazoles while completely suppressing the acid-catalyzed Beckmann rearrangement side pathway.

-

Setup: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve the o-hydroxyaryl oxime (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Self-Validation Step: The solution must be perfectly clear. Any turbidity indicates moisture; if observed, discard and dry your solvents.

-

-

Activation: Add DDQ (1.2 mmol) portion-wise at 25 °C.

-

Causality: DDQ forms a charge-transfer complex with Ph₃P, selectively activating the oxime hydroxyl without generating free protons. This kinetically favors N–O bond formation over alkyl migration.

-

-

Monitoring: Stir for 1–2 hours at room temperature.

-

Self-Validation Step: The reaction mixture will transition from bright red (initial DDQ addition) to a pale yellow suspension (precipitation of the DDQH₂ byproduct). Complete conversion is confirmed via TLC (Hexanes/EtOAc 4:1) when the UV-active oxime spot completely disappears.

-

-

Isolation: Filter the suspension through a short Celite pad to remove DDQH₂ and triphenylphosphine oxide. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Base-Promoted Cyclization via O-Acetylation (Minimizing Dehydration)

Purpose: To prevent dehydration to salicylonitriles when cyclizing highly sensitive aldoximes.

-

Acetylation: Treat the o-hydroxyaryl aldoxime (1.0 mmol) with acetic anhydride (1.5 mmol) and pyridine (1.5 mmol) in anhydrous THF (5 mL) for 2 hours at room temperature.

-

Causality: Converting the oxime –OH to an acetate creates a superior leaving group that does not require highly electrophilic or acidic activation later, shutting down the E2 elimination (dehydration) pathway.

-

-

Cyclization: Add anhydrous, oven-dried K₂CO₃ (2.5 mmol) directly to the mixture and heat to 70 °C.

-

Self-Validation Step: Monitor via LC-MS. The intermediate O-acetyl oxime mass [M+H]⁺ should smoothly transition to the [M-AcOH+H]⁺ mass of the cyclized 1,2-benzisoxazole.

-

-

Workup: Once complete, cool to room temperature and quench with ice water (20 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

1.[2] Title: Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes Source: ResearchGate URL: [Link]

2. Title: Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: Società Chimica Italiana (chim.it) URL: [Link]

Sources

Technical Support Center: 1,2-Benzisoxazole Synthesis & Troubleshooting

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals facing chemoselectivity issues during the synthesis of 1,2-benzisoxazole pharmacophores (the core scaffold of drugs like risperidone, paliperidone, and zonisamide).

The most pervasive point of failure in this workflow is the Beckmann rearrangement , which competitively converts your intermediate oximes into unwanted benzo[d]oxazoles or amides [1]. This guide dissects the causality of this side reaction and provides field-proven, self-validating protocols to ensure absolute chemoselectivity.

Part 1: Mechanistic Deep Dive & FAQs

Q1: Why am I isolating benzo[d]oxazole instead of my target 1,2-benzisoxazole during the cyclization of o-hydroxyaryl ketoximes?

The Causality: The synthesis of 1,2-benzisoxazoles via N–O bond formation requires activating the oxime hydroxyl group (e.g., converting it to an acetate, tosylate, or phosphonium intermediate) to make it a viable leaving group. However, this activation perfectly primes the molecule for the Beckmann rearrangement.

If the cyclization conditions are too acidic, or if the reaction is subjected to excessive heat, the aryl or alkyl group situated anti to the leaving group will migrate to the nitrogen atom. This migration expels the leaving group and forms a highly reactive nitrilium ion. The adjacent phenolic oxygen then traps this nitrilium ion, resulting in a 5-membered benzo[d]oxazole ring instead of the desired 1,2-benzisoxazole [1, 2].

Q2: I am using an O-acetyl oxime intermediate. How do I prevent rearrangement during base-catalyzed cyclization?

The Causality: The choice of base and solvent dictates the kinetic pathway. Aqueous bases (like NaOH or Na₂CO₃) often fail because they hydrolyze the acetate back to the starting oxime rather than deprotonating the phenol. To force the reaction, chemists often apply heat, which thermally activates the Beckmann rearrangement of any remaining O-acetyl oxime [3].

The Solution: You must accelerate the rate of intramolecular nucleophilic attack (SNAr) so that it outcompetes the alkyl/aryl migration. Use a strong, non-nucleophilic base in an anhydrous, aprotic solvent. Potassium tert-butoxide ( t -BuOK) in DMF at room temperature, or anhydrous K₂CO₃ in refluxing benzene, ensures rapid deprotonation of the phenol. The resulting highly nucleophilic phenoxide attacks the nitrogen atom instantly, closing the ring before the Beckmann migration can occur[1, 3].

Q3: Are there neutral conditions that completely bypass the Beckmann rearrangement?

The Solution: Yes. The most robust method to avoid the Beckmann rearrangement entirely is the PPh₃/DDQ system [2]. The Causality: Triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generate a highly reactive phosphonium intermediate at room temperature under strictly neutral conditions. The oxime hydroxyl attacks this intermediate, transforming into an exceptional leaving group. Because the reaction remains neutral and operates at ambient temperature, the thermal and acidic triggers for the Beckmann rearrangement are absent. The phenolic oxygen rapidly displaces the triphenylphosphine oxide, forming the 1,2-benzisoxazole in near-quantitative yields [2].

Part 2: Visualizing the Divergent Pathways